3-(Trifluoromethyl)benzylamine

Description

Significance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules has become a pivotal strategy in modern chemistry, profoundly influencing the fields of materials science, agrochemicals, and particularly medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart significant changes to the physicochemical and biological properties of the parent compound. chemicalbook.comgoogle.com Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability, thereby improving the efficacy and pharmacokinetic profile of drug candidates. nih.gov The trifluoromethyl group (-CF3) is an especially important fluorinated substituent, known for its strong electron-withdrawing nature and lipophilicity, which can dramatically alter a molecule's properties. researchgate.net

The Role of Benzylamine (B48309) Derivatives in Organic Synthesis and Medicinal Chemistry

Benzylamine and its derivatives are a versatile class of organic compounds that serve as crucial building blocks and intermediates in a wide array of chemical syntheses. acs.orgrsc.org Their utility stems from the presence of a reactive primary amine group attached to a benzyl (B1604629) framework, allowing for a variety of chemical transformations. In medicinal chemistry, the benzylamine motif is a common scaffold found in numerous biologically active molecules and pharmaceuticals. acs.orgnih.gov These derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anticonvulsant, and anticancer agents. nih.govsigmaaldrich.com The ability to readily modify both the aromatic ring and the amine group makes benzylamine derivatives highly valuable in the development of new chemical entities with tailored biological activities. nih.gov

Overview of 3-(Trifluoromethyl)benzylamine as a Key Intermediate and Building Block

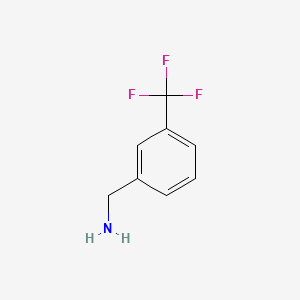

This compound, with the chemical formula C8H8F3N, is a prime example of a molecule that combines the advantageous features of both fluorinated compounds and benzylamine derivatives. Current time information in Bangalore, IN. It is characterized by a benzylamine core with a trifluoromethyl group substituted at the meta-position of the benzene (B151609) ring. Current time information in Bangalore, IN. This specific arrangement of functional groups makes it a highly valuable intermediate and building block in organic and medicinal chemistry. researchgate.netCurrent time information in Bangalore, IN. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of both the aromatic ring and the amino group, making it a versatile reagent for constructing more complex molecules. researchgate.net Consequently, this compound is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the trifluoromethyl moiety can enhance biological efficacy and stability. researchgate.netnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNZTUQUXUXTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181828 | |

| Record name | 3-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-83-2 | |

| Record name | 3-(Trifluoromethyl)benzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethyl Benzylamine and Its Derivatives

Established Synthetic Routes for 3-(Trifluoromethyl)benzylamine

Traditional methods for the synthesis of this compound often rely on well-established chemical transformations, including the use of benzyl (B1604629) chloride precursors and the reduction of nitrile analogues.

A common route to benzylamines involves the reaction of the corresponding benzyl chloride with an amine. In the case of this compound derivatives, such as 3,5-bis(trifluoromethyl)-N-methyl-benzylamine, the synthesis starts with the corresponding benzyl chloride. google.com The process involves an amino-dehalogenation reaction where the benzyl halide is treated with an appropriate amine. google.com

For instance, 3,5-bis(trifluoromethyl)-benzyl chloride can be reacted with aqueous methylamine (B109427) in methanol (B129727). The mixture is heated to around 50°C to facilitate the nucleophilic substitution of the chlorine atom by the methylamine group, yielding the desired N-methylated benzylamine (B48309) derivative. google.com This method highlights a viable pathway for producing various N-substituted derivatives of this compound by selecting the appropriate primary or secondary amine as the nucleophile. The starting 3-(trifluoromethyl)benzyl chloride itself can be prepared from the corresponding benzyl alcohol by reaction with a chlorinating agent like thionyl chloride. google.comgoogle.com

The reduction of benzonitriles is a highly efficient and widely used method for the preparation of primary benzylamines. smolecule.com This approach is applicable to the synthesis of this compound from 3-(trifluoromethyl)benzonitrile. Catalytic hydrogenation is a common technique, employing various metal catalysts to achieve this transformation.

Heterogeneous catalysts, particularly those based on noble metals like palladium and rhodium, as well as non-precious metals like nickel and iron, have proven effective. smolecule.comnih.govresearchgate.net For example, palladium on carbon (Pd/C) can achieve high conversion rates of trifluoromethyl-substituted benzonitriles to the corresponding benzylamines under mild conditions of hydrogen pressure and temperature. smolecule.com Iron phosphide (B1233454) nanocrystals supported on titanium dioxide (Fe₂P NC/TiO₂) have also been identified as an effective catalyst for the hydrogenation of various nitriles, including those with electron-withdrawing groups like trifluoromethyl, affording high yields of the primary amines. nih.gov The reaction is typically carried out in a solvent such as 2-propanol under hydrogen and ammonia (B1221849) pressure. nih.gov While effective, catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amines as byproducts. nih.gov

| Catalyst System | Substrate | Product | Yield | Reaction Conditions |

| 5 wt% Pd/C | 3-Methoxy-5-(trifluoromethyl)benzonitrile | 3-Methoxy-5-(trifluoromethyl)benzylamine | 80-95% | 40 psi H₂, 50-80°C |

| Fe₂P NC/TiO₂ | Benzonitrile (B105546) derivatives with -CF₃ groups | Corresponding benzylamines | High | 3.8 MPa H₂, 0.2 MPa NH₃, 2-propanol, 3h |

| [Ni(COD)₂] | Benzonitrile | Benzylamine | 96% | 120 psi H₂, 80°C, 24h |

A more sophisticated approach to the synthesis of α-trifluoromethyl amines involves a biomimetic transamination process, which relies on a base-catalyzed 1,3-proton shift within an aza-allylic system. thieme-connect.compsu.edu This azomethine-azomethine isomerization mimics biological transamination and provides a route to fluorinated amines from the corresponding carbonyl compounds. thieme-connect.compsu.edusryahwapublications.com

The process begins with the condensation of a fluorinated ketone or aldehyde with a benzylamine to form an imine (a Schiff base). The presence of an electron-withdrawing trifluoromethyl group at the α-position of the imine facilitates a virtually irreversible base-catalyzed isomerization to a more stable Schiff base. thieme-connect.compsu.edu Subsequent hydrolysis of the resulting imine under mild acidic conditions yields the desired fluorinated amine and the corresponding carbonyl compound. psu.edu This method has been successfully applied to the synthesis of various fluorine-containing amines and amino acids. thieme-connect.compsu.edu For example, the reaction of a fluorinated keto ester with benzylamine, followed by heating in the presence of a base like triethylamine, leads to the isomerized Schiff base, which upon hydrolysis gives the fluorinated β-amino acid. thieme-connect.com This strategy is noted for its operational simplicity and generality. psu.edu

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A significant advancement in green synthesis is the development of solventless direct amidation reactions. This method involves the direct condensation of a carboxylic acid with an amine at elevated temperatures, with the only byproduct being water. mdpi.com This approach has been successfully used for the synthesis of amides from derivatives of this compound. mdpi.comresearchgate.net

For example, the reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140°C for 24 hours under solvent-free conditions yields the corresponding N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.comresearchgate.net This thermal approach eliminates the need for solvents and coupling reagents, which are often sources of significant chemical waste in traditional amidation protocols. mdpi.com Although the reaction times can be long and temperatures high, the environmental benefit of producing only water as a byproduct is substantial. mdpi.com The removal of the water formed during the reaction helps to drive the equilibrium towards the formation of the amide. mdpi.com

Building upon the principles of solventless reactions, the exclusion of metal catalysts further enhances the green credentials of a synthetic route. The thermal direct amidation of carboxylic acids with amines can often be achieved without any catalyst, relying solely on heat to drive the reaction. mdpi.comresearchgate.net

The synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide from stearic acid and 3,5-bis(trifluoromethyl)benzylamine serves as a prime example of a metal- and catalyst-free amidation. mdpi.comresearchgate.net The reaction proceeds by heating a mixture of the two reactants, and despite the potential for the formation of unreactive ammonium (B1175870) carboxylate salts due to the acidity of the carboxylic acid and the basicity of the amine, the amide product can be isolated in a moderate yield. mdpi.com This method is particularly attractive for large-scale production where the costs and environmental impact of catalysts and coupling agents can be significant. mdpi.com The simplicity of the procedure, which can be conducted in air without special activation, further underscores its practicality. mdpi.com

| Reactant 1 | Reactant 2 | Product | Yield | Reaction Conditions |

| Stearic acid | 3,5-bis(trifluoromethyl)benzylamine | N-(3,5-bis(trifluoromethyl)benzyl)stearamide | 41% | 140°C, 24h, solvent-free, catalyst-free |

Microwave-Assisted Approaches in Trifluoromethyl Imine Synthesis as Precursors

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, and the synthesis of trifluoromethyl-imines, which are precursors to amines like this compound, is no exception. This environmentally friendly approach often provides higher yields in shorter reaction times compared to traditional heating methods. nih.govgeorgiasouthern.edu The synthesis involves the condensation of α,α,α-trifluoromethylketones with primary amines. nih.govnih.gov

Two primary strategies are employed in the microwave-assisted synthesis of these imines. The first utilizes solvent-free conditions with a solid acid catalyst, such as K-10 montmorillonite. nih.govnih.gov In a typical procedure, the trifluoromethyl ketone and the amine are adsorbed onto the surface of the K-10 catalyst. The dry mixture is then irradiated in a microwave reactor at elevated temperatures, for instance, 175 °C. nih.gov

For less reactive substrates, a second method is used which involves a solid superacid catalyst like Nafion-H in a pressure vessel. nih.govgeorgiasouthern.edu This approach also employs high temperatures (e.g., 175 °C) to overcome the activation energy barrier of the reaction. nih.gov These microwave-assisted methods provide good to excellent yields and high selectivity for a wide variety of trifluoromethylated imines. nih.govgeorgiasouthern.edu

Table 1: Microwave-Assisted Synthesis of Trifluoromethyl-Imines

| Catalyst | Method | Temperature | Substrates | Key Feature |

|---|---|---|---|---|

| K-10 Montmorillonite | Solvent-free microwave irradiation | 175 °C | α,α,α-Trifluoromethylketones, Primary amines | Environmentally friendly, rapid |

Synthesis of Key Derivatives of this compound

The modification of this compound and its analogues allows for the creation of a diverse library of chemical entities. These derivatives are synthesized through various reactions, including nucleophilic aromatic substitution, hydrogenation, Schiff base formation, and amide coupling.

Synthesis of N-Substituted Nitroanilines from 3,5-Bis(trifluoromethyl)benzylamine

A key synthetic route to derivatives involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with fluorinated nitroaromatics. mdpi.comresearchgate.net Specifically, the N-substituted nitroaniline, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, is prepared through a nucleophilic aromatic substitution reaction. mdpi.com This synthesis is achieved by reacting 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene (B31998) in the presence of a base. mdpi.comresearchgate.net

The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature (25 °C) for an extended period, such as 72 hours, using potassium carbonate (K₂CO₃) as the base. mdpi.com This method results in a high yield of the desired N-substituted nitroaniline, reported to be around 98%. mdpi.comresearchgate.net

Table 2: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

|---|

Catalytic Hydrogenation to Yield Diamine Derivatives

The nitro group of the N-substituted nitroanilines can be readily reduced to an amino group through catalytic hydrogenation, yielding valuable diamine derivatives. mdpi.comresearchgate.net The process for converting N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline to N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine involves the use of a palladium on carbon (Pd-C) catalyst. mdpi.com

The hydrogenation is performed in a solvent such as ethanol (B145695) within a specialized apparatus like a Parr shaker. mdpi.com The reaction mixture is subjected to a hydrogen gas atmosphere at a pressure of 4 bar and is conducted at room temperature (25 °C) for about 6 hours. mdpi.com This catalytic hydrogenation proceeds with high efficiency, affording the target diamine in a yield of 97%. mdpi.comresearchgate.net The resulting product is often pure enough for subsequent synthetic steps without needing further purification. mdpi.com

Various catalytic systems are known for the hydrogenation of nitroarenes, including those based on nickel, platinum, and other noble metals, highlighting the versatility of this transformation. nih.govgoogle.com

Preparation of Schiff Bases Derived from 3-Fluoro-5-(trifluoromethyl)benzylamine (B121493)

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net A series of new Schiff bases has been synthesized from 3-fluoro-5-(trifluoromethyl)benzylamine and various substituted aldehydes. researchgate.net This reaction provides a straightforward method to introduce diverse structural motifs onto the benzylamine scaffold. The resulting imines have applications in various fields, including medicinal chemistry. researchgate.net

The synthesis is typically carried out in a suitable solvent like methanol. The resulting Schiff base derivatives are often crystalline solids and can be characterized by various spectroscopic methods. researchgate.net

Amide Coupling Reactions for Complex Molecule Formation

Amide bond formation is a cornerstone of synthetic chemistry, frequently used to build more complex molecules from amine and carboxylic acid building blocks. nih.gov Derivatives of this compound can be readily converted into amides through coupling with carboxylic acids. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a base and additives are effective for this transformation.

A robust protocol for the amidation of electron-deficient amines involves the use of EDC and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method has proven effective for a range of functionalized amines and carboxylic acids. nih.gov Another modern approach is the direct amidation of benzylic C(sp³)–H bonds, which can be achieved electrochemically, offering an alternative disconnection for amide synthesis. nih.gov These amide coupling reactions provide a reliable means to expand the structural diversity of molecules derived from this compound. nih.gov

Chemical Reactivity and Transformational Studies of 3 Trifluoromethyl Benzylamine

Reactivity of the Amine Functionality

The presence of the primary amine group makes 3-(Trifluoromethyl)benzylamine a potent nucleophile, readily participating in a variety of reactions common to amines.

This compound can undergo N-alkylation with alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. youtube.comresearchgate.net The primary amine can react with an alkyl halide to form a secondary amine, which can then react further to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. youtube.com The reaction of substituted benzylamines with benzyl (B1604629) bromide has been shown to follow a second-order kinetic path, consistent with an SN2-type mechanism. researchgate.net

A study on the reaction of meta- and para-substituted benzylamines with benzyl bromide in methanol (B129727) revealed that electron-withdrawing groups, such as the trifluoromethyl group, decrease the reaction rate compared to the unsubstituted benzylamine (B48309). researchgate.net This is attributed to the reduced nucleophilicity of the amine.

Table 1: N-Alkylation of Substituted Benzylamines with Benzyl Bromide

| Substituent (X) in X-C₆H₄CH₂NH₂ | Relative Rate |

|---|---|

| 4-OCH₃ | Increased |

| 4-CH₃ | Increased |

| H | Standard |

| 4-Cl | Decreased |

| 3-CF₃ | Decreased |

| 4-CF₃ | Decreased |

| 4-NO₂ | Decreased |

Data derived from a study on nucleophilic substitution reactions of benzylamines. researchgate.net

The amine group of this compound acts as a nucleophile in substitution reactions. For instance, it can react with compounds like 1-fluoro-2-nitrobenzene (B31998), displacing the fluoride (B91410) to form N-substituted nitroanilines. researchgate.net This reactivity is fundamental in building more complex molecular architectures. In one study, the reaction of 3,5-bis(trifluoromethyl)benzylamine (B151408) with 1-fluoro-2-nitrobenzene in the presence of potassium carbonate yielded the corresponding N-substituted nitroaniline in high yield. researchgate.net

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org These imines are valuable intermediates in organic synthesis.

For example, the condensation of various aldehydes with this compound can be achieved under various conditions, often with acid or base catalysis to facilitate the dehydration step. The resulting imines can then be used in subsequent reactions, such as reductions to form secondary amines or as substrates in cycloaddition reactions.

Amides are readily formed by the reaction of this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. fishersci.ityoutube.com The direct coupling of an amine with a carboxylic acid often requires a coupling agent, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. fishersci.it The reaction with acyl chlorides, known as the Schotten-Baumann reaction, is typically rapid at room temperature in the presence of a base to neutralize the HCl byproduct. fishersci.it

The synthesis of N-(3-(trifluoromethyl)benzyl) amides is a common transformation. For instance, the reaction of 3-(trifluoromethyl)aniline (B124266) with bromo(difluoro)acetic acid in the presence of DAST (diethylaminosulfur trifluoride) has been reported to produce the corresponding amide. acs.org

Table 2: Examples of Amidation Reactions

| Amine | Acylating Agent | Product |

|---|---|---|

| Benzylamine | Methyl Acetate | N-benzyl acetamide (B32628) prepchem.com |

| 3,5-Bis(trifluoromethyl)benzylamine | 1-Fluoro-2-nitrobenzene (followed by reduction) | N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine researchgate.net |

Influence of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that significantly influences the reactivity of the benzylamine moiety. vaia.comvaia.comwikipedia.org

The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. vaia.comminia.edu.eg This effect is due to the high electronegativity of the fluorine atoms, which pulls electron density away from the ring. vaia.com Consequently, the electron density on the nitrogen atom of the benzylamine is reduced, which in turn decreases its basicity and nucleophilicity. researchgate.netmasterorganicchemistry.com

This reduced nucleophilicity has a direct impact on the rates of reactions involving the amine group. As mentioned in the N-alkylation section, electron-withdrawing groups like -CF₃ slow down the rate of nucleophilic substitution reactions. researchgate.net The decrease in nucleophilicity for amines with electron-withdrawing groups is a well-established trend in organic chemistry. masterorganicchemistry.com For example, the nucleophilicity of 2,2,2-trifluoroethylamine (B1214592) is significantly lower than that of ethylamine. masterorganicchemistry.com

While the -CF₃ group deactivates the aromatic ring towards electrophilic substitution, it directs incoming electrophiles to the meta position. vaia.comvaia.comwikipedia.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. vaia.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-bis(trifluoromethyl)benzylamine |

| 1-fluoro-2-nitrobenzene |

| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline |

| Benzyl bromide |

| N-(3-(trifluoromethyl)benzyl) amides |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| N-benzyl acetamide |

| Methyl Acetate |

| N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine |

| 4-(Trifluoromethyl)aniline |

| Chloro(difluoro)acetic acid |

| N-(4-(trifluoromethyl)phenyl)-2-chloro-2,2-difluoroacetamide |

| 2,2,2-trifluoroethylamine |

| Ethylamine |

| bromo(difluoro)acetic acid |

Regioselectivity in Reactions, e.g., Hydrogenolysis of Bis(α-methylbenzyl)amine Derivatives

The regioselectivity of chemical reactions involving this compound and its derivatives is a critical aspect of its synthetic utility. A notable example is the hydrogenolysis of bis(α-methylbenzyl)amine derivatives, where the position of the trifluoromethyl (CF₃) group on the aromatic ring significantly directs the reaction's outcome.

Research into the hydrogenolysis of diastereomerically pure bis(α-methylbenzyl)amine derivatives has revealed that the steric effect of the CF₃ substituent, rather than its electronic effect, is the dominant factor in controlling regioselectivity. acs.orgacs.orgnih.gov In this reaction, one of the two benzyl groups is cleaved. The presence of a bulky substituent like a CF₃ group on one of the aromatic rings sterically hinders the cleavage of the bond adjacent to it. acs.orgacs.org

For instance, the hydrogenolysis of bis(α-methylbenzyl)amine derivatives with a CF₃ group at the meta-position (3-position) proceeds with high regioselectivity. acs.orgnih.gov This steric hindrance is comparable to that of an isopropyl or tert-butyl group. acs.org This finding is significant because it allows for the practical asymmetric synthesis of valuable trifluoromethyl-substituted α-phenylethylamines. acs.orgacs.orgfigshare.com The reaction typically involves treating the bis(α-methylbenzyl)amine derivative with a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

The study demonstrated that even when compared with substituents that have strong electronic effects, the steric bulk of the trifluoromethyl group dictates the cleavage site. acs.orgnih.gov This principle was also observed in derivatives with other sterically demanding groups, such as a 4-tert-butyl substituent, which also yielded high regioselectivity (>99:1). acs.orgacs.org

| Reactant (Bis(α-methylbenzyl)amine Derivative) | Substituent | Regioselectivity | Key Finding | Reference |

| (S,S)-N-(α-methyl-3-(trifluoromethyl)benzyl)-α-methylbenzylamine | 3-CF₃ | High | Steric effect of the CF₃ group directs the regioselective cleavage. | acs.org |

| (S,S)-N-(α-methyl-3,5-bis(trifluoromethyl)benzyl)-α-methylbenzylamine | 3,5-bis(CF₃) | >99:1 | High regioselectivity is achieved due to the significant steric hindrance. | acs.org |

| (S,S)/(R,S)-N-(α-methyl-4-tert-butylbenzyl)-α-methylbenzylamine | 4-tert-butyl | >99:1 | Demonstrates that steric hindrance is a general principle for this reaction. | acs.org |

Derivatization for Targeted Applications

This compound serves as a versatile building block for creating more complex molecules with specific applications. Its derivatization allows for the introduction of the trifluoromethyl-phenyl moiety into various scaffolds, imparting unique properties to the final compounds.

Formation of N-(3,5-bis(trifluoromethyl)benzyl)stearamide

A relevant transformation is the synthesis of fatty acid amides, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide. While this specific compound originates from 3,5-bis(trifluoromethyl)benzylamine, the reaction methodology is pertinent to the reactivity of the aminomethyl group common to this class of compounds. The synthesis is achieved through a direct amidation reaction between 3,5-bis(trifluoromethyl)benzylamine and stearic acid. mdpi.comresearchgate.net

This reaction is notable for its practical and environmentally friendly conditions. It is performed without a solvent and, crucially, does not require any metal catalyst or special activation agents. mdpi.comresearchgate.net The two reactants are heated together, typically at 140 °C for 24 hours, in the presence of air to yield the desired amide product in a moderate yield. mdpi.com The formation of the amide is confirmed by the appearance of characteristic signals in NMR spectroscopy, such as a doublet for the CH₂N protons and the disappearance of the carboxylic acid and amine protons from the starting materials. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Stearic acid | 3,5-bis(trifluoromethyl)benzylamine | 140 °C, 24 h, solvent-free, catalyst-free | N-(3,5-bis(trifluoromethyl)benzyl)stearamide | Moderate | mdpi.comresearchgate.net |

Synthesis of 3-Trifluoromethyl-1,2,4-triazoles from Trifluoroacetimidoyl Chlorides

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, and 1,2,4-triazoles are important heterocyclic scaffolds. A modern and efficient method has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles using trifluoroacetimidoyl chlorides as a key starting material. nih.govfrontiersin.org

This process is a metal-free, multi-component reaction involving an N-aryl-trifluoroacetimidoyl chloride, hydrazine (B178648) hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen). nih.govresearchgate.netfrontiersin.org The reaction proceeds through the initial formation of a trifluoroacetimidohydrazide intermediate, which then reacts with the C1 source and cyclizes to form the 1,2,4-triazole (B32235) ring. researchgate.net

While this compound is not a direct reactant in this specific sequence, an N-aryl trifluoroacetimidoyl chloride bearing the 3-(trifluoromethyl)phenyl group would be the analogous starting material to incorporate the desired chemical feature into the triazole product. The methodology is noted for its broad substrate scope, accommodating both electron-rich and electron-deficient aryl groups on the trifluoroacetimidoyl chloride, high efficiency, and scalability. nih.govfrontiersin.org This makes it a valuable pathway for creating libraries of biologically important 3-trifluoromethyl-1,2,4-triazole derivatives. frontiersin.org

| Reactant Class 1 | Reactant 2 | Reactant 3 | Key Features | Product Class | Reference |

| N-Aryl-trifluoroacetimidoyl chlorides | Hydrazine hydrate | Benzene-1,3,5-triyl triformate (TFBen) | Metal-free, multi-component, broad scope, high efficiency | 1-Aryl-3-trifluoromethyl-1,2,4-triazoles | nih.govfrontiersin.orgfrontiersin.org |

Ligand-Promoted Meta-C-H Functionalization of Benzylamines

A significant challenge in organic synthesis is the selective functionalization of a C-H bond at a meta-position on an aromatic ring. Recently, a palladium-catalyzed method has been developed to achieve this for benzylamines, including this compound. nih.govnih.govexlibrisgroup.com

This strategy uses a palladium(II) catalyst in conjunction with a specially designed 2-pyridone ligand and a transient mediator, 2-carbomethoxylnorbornene (NBE-CO₂Me). nih.govnih.gov The reaction enables the arylation, amination, and chlorination of the meta-C-H bond of the benzylamine ring. nih.gov The directing group on the benzylamine (e.g., a Boc protecting group) initially directs an ortho-palladation, which is then relayed to the meta-position by the norbornene mediator. nih.gov

For this compound specifically, the reaction with an aryl iodide in the presence of the standard ligand (L18) resulted in the meta-arylated product in a 61% yield. nih.gov By optimizing the reaction and using a more suitable ligand for electron-deficient substrates, 3,5-ditrifluoromethyl-2-hydroxypyridine (L21), the yield for a similar electron-deficient substrate was significantly improved. nih.gov This protocol provides a powerful tool for accessing complex, meta-substituted benzylamine derivatives that would be difficult to synthesize through traditional methods. rsc.org

| Substrate | Transformation | Catalyst/Ligand System | Mediator | Yield | Reference |

| N-Boc-3-(trifluoromethyl)benzylamine | Meta-Arylation | Pd(OAc)₂ / L18 | NBE-CO₂Me | 61% | nih.gov |

| N-Boc-3-bromobenzylamine | Meta-Arylation | Pd(OAc)₂ / L18 | NBE-CO₂Me | 69% | nih.gov |

| N-Boc-3-bromobenzylamine | Meta-Arylation | Pd(OAc)₂ / L21 (optimized) | NBE-CO₂Me | 89% | nih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques

Comprehensive Spectroscopic Analysis of 3-(Trifluoromethyl)benzylamine and its Derivatives

Spectroscopic methods are fundamental in the characterization of this compound, offering a non-destructive means to probe its molecular structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands corresponding to specific vibrational modes.

For a derivative, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, the IR spectrum shows prominent peaks (νmax) at 3399 cm⁻¹ (N-H stretching), and various bands in the 1619-683 cm⁻¹ range corresponding to aromatic C-C stretching, N-H bending, and C-F stretching vibrations. mdpi.com Another derivative, N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, displays a characteristic N-H stretching band at 3337 cm⁻¹. mdpi.com In the case of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the IR spectrum confirms the presence of the amide group with characteristic bands. mdpi.com

A comparison of experimental and calculated FT-IR spectra for N-(3,5-bis(trifluoromethyl)benzyl)stearamide shows good agreement, further validating the structural assignment. researchgate.netresearchgate.net

Table 1: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3399 | mdpi.com |

| N-H | Stretching | 3337 | mdpi.com |

| C-H | Aromatic Stretching | ~3100-3000 | |

| C=O | Amide I | ~1640 | mdpi.com |

| N-H | Amide II | ~1550 | mdpi.com |

| C-F | Stretching | ~1350-1100 | mdpi.com |

Note: Specific peak positions can vary slightly based on the molecular environment and sample preparation.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For benzylamine (B48309), the parent compound without the trifluoromethyl group, absorption maxima are observed at 206 nm and 256 nm in an acidic mobile phase. sielc.com The presence of the trifluoromethyl group on the benzene (B151609) ring is expected to influence these absorption bands.

Derivatives of this compound also exhibit characteristic UV-Vis spectra. For instance, N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been characterized by UV-Vis spectroscopy. mdpi.com Similarly, the UV-A stability of nanotubes derived from a 3,5-bis(trifluoromethyl)benzylamine (B151408) derivative of tyrosine has been studied using UV-Vis spectroscopy, demonstrating the material's resistance to photodegradation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to establish the connectivity of atoms in this compound and its derivatives.

¹H NMR: The proton NMR spectrum of this compound hydrochloride in CD₃OD shows characteristic signals for the aromatic protons between δ 7.56 and 7.75 ppm and a singlet for the benzylic protons (CH₂) at δ 4.14 ppm. semanticscholar.org For derivatives like N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the ¹H NMR spectrum in CDCl₃ reveals signals for the aliphatic chain protons, a doublet for the CH₂N protons at δ 4.56 ppm, and distinct singlets for the aromatic protons. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound hydrochloride, the ¹³C NMR spectrum shows signals for the aromatic carbons, with the trifluoromethyl group influencing their chemical shifts. The carbon of the CF₃ group appears as a quartet due to coupling with the fluorine atoms. semanticscholar.org In N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the ¹³C NMR spectrum displays signals for the methyl, methylene, methine, and quaternary carbons, including the characteristic quartet for the CF₃ carbon at δ 123.3 ppm (¹JCF = 274.0 Hz). mdpi.com

DEPT 135: DEPT (Distortionless Enhancement by Polarization Transfer) 135 experiments are used to differentiate between CH, CH₂, and CH₃ groups. This technique has been instrumental in confirming the structures of various derivatives of this compound. mdpi.commdpi.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been used to unambiguously assign all proton and carbon signals and confirm the proposed structures of complex derivatives. mdpi.commdpi.com

Table 2: Representative NMR Data for this compound Hydrochloride

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| ¹H (Aromatic) | 7.75 | s | semanticscholar.org | |

| ¹H (Aromatic) | 7.66 | dd | 18.0, 7.2 | semanticscholar.org |

| ¹H (Aromatic) | 7.56 | t | 7.2 | semanticscholar.org |

| ¹H (CH₂) | 4.14 | s | semanticscholar.org | |

| ¹³C (Aromatic) | 134.34 | semanticscholar.org | ||

| ¹³C (Aromatic) | 132.59 | semanticscholar.org | ||

| ¹³C (Aromatic) | 130.96 | q | 32.6 | semanticscholar.org |

| ¹³C (Aromatic) | 129.70 | semanticscholar.org | ||

| ¹³C (Aromatic) | 125.52 | q | 1.8 | semanticscholar.org |

| ¹³C (CF₃) | 123.93 | q | 271.6 | semanticscholar.org |

| ¹³C (CH₂) | 42.34 | semanticscholar.org |

Solvent: CD₃OD

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of 3-(Trifluoromethyl)aniline (B124266), a related compound, shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound hydrochloride, HRMS (APCI+) analysis calculated the [M+H]⁺ ion at m/z 176.06787, with the found value being 176.06816, confirming the elemental composition of C₈H₉F₃N. semanticscholar.org

Derivatives of this compound have also been extensively characterized by mass spectrometry. For example, the EI-HRMS of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline showed a molecular ion (MH⁺) at m/z 365.0729, consistent with the calculated value for C₁₅H₁₁F₆N₂O₂. mdpi.com Similarly, N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine was confirmed by EI-HRMS with an observed MH⁺ at m/z 335.0979. mdpi.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound.

For derivatives such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, elemental analysis has been employed to verify the proposed structure and purity. mdpi.com The experimentally determined percentages of C, H, and N are compared with the calculated values based on the molecular formula to ensure they are within acceptable limits.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformation.

Single-crystal X-ray diffraction analysis has been successfully used to confirm the structures of derivatives of this compound. For instance, the molecular structures of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline have been unequivocally determined by this method. mdpi.com Furthermore, X-ray diffraction has been utilized to study the structure of nanotubes formed from a 3,5-bis(trifluoromethyl)benzylamine derivative of tyrosine. nih.gov The design and synthesis of potential (trifluoromethyl)diazirine-based TRPML1 ion channel ligands have also been guided and confirmed by single-crystal X-ray diffraction analysis. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of 3-(Trifluoromethyl)benzylamine and its Analogues

DFT has become a cornerstone of computational chemistry for its ability to balance accuracy with computational cost, making it well-suited for studying molecules of moderate size like this compound and its analogues. These studies typically involve a range of analyses to build a comprehensive picture of the molecule's properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For analogues of this compound, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide and (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, these calculations have been performed using DFT methods like B3LYP with various basis sets (e.g., 6-311+G(d,p) and LanL2DZ). mdpi.comiucr.org

In the case of the Schiff base analogue, the optimized molecular structure revealed a non-planar arrangement, with a significant dihedral angle of 85.52 (10)° between the two aromatic rings. iucr.org This theoretical structure was found to be in good agreement with experimental data obtained from X-ray diffraction. iucr.org The trifluoromethyl group in this molecule also exhibited rotational disorder in the crystal structure. iucr.org Such studies provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table: Selected Optimized Geometrical Parameters for an Analogue of this compound

| Parameter | Value | Source |

|---|

This table is populated with data for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, an analogue of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com The MEP map illustrates regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue).

For an analogue, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, MEP analysis identified the most negative regions around the oxygen and fluorine atoms, with values of -0.049 a.u. and -0.031 to -0.035 a.u., respectively. iucr.orgnih.gov This indicates that these areas are the most likely sites for electrophilic attack. iucr.orgnih.gov Conversely, the most positive region was found on the imine group's C-H hydrogen atom (+0.048 a.u.), marking it as a probable site for nucleophilic attack. iucr.orgnih.gov Similarly, in N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the MEP map helps to identify the charge distribution and potential reactive sites on the molecule's surface. mdpi.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov

For the analogue (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, the HOMO-LUMO energy gap was calculated to be 4.105 eV. iucr.org A large energy gap generally signifies high stability and low reactivity, leading to its classification as a "hard molecule". iucr.orgnih.gov In another analogue, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO-LUMO gap was found to be 5.54 eV, also indicating a low chemical reactivity. mdpi.com The low HOMO energy of this amide (-7.38 eV) suggests difficulty in donating electrons. mdpi.com

Table: Frontier Molecular Orbital Energies and Energy Gap for Analogues of this compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol | -5.912 | -1.807 | 4.105 | iucr.org |

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω).

For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, these descriptors have been calculated, revealing a chemical potential (μ) of -4.61 eV, which is associated with good chemical stability. mdpi.com Its hardness (η) of 5.54 eV, supported by the large HOMO-LUMO gap, further points to low chemical reactivity. mdpi.com The high electronegativity (χ) of 4.61 eV indicates its difficulty in donating electrons. mdpi.com For the Schiff base analogue, the ionization potential was 5.912 eV and the electron affinity was 1.807 eV, with a hardness of 2.052 eV. iucr.org

Table: Global Reactivity Descriptors for Analogues of this compound (in eV)

| Descriptor | N-(3,5-bis(trifluoromethyl)benzyl)stearamide | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol | Source |

|---|---|---|---|

| Ionization Potential (I) | 7.38 | 5.912 | mdpi.comiucr.org |

| Electron Affinity (A) | 1.84 | 1.807 | mdpi.comiucr.org |

| Electronegativity (χ) | 4.61 | Not Reported | mdpi.com |

| Chemical Potential (μ) | -4.61 | Not Reported | mdpi.com |

| Hardness (η) | 5.54 | 2.052 | mdpi.comiucr.org |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental infrared (IR) spectrum. scirp.org By comparing the simulated spectrum with the experimental one, a detailed assignment of vibrational modes to specific bonds and functional groups can be achieved.

For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations using the B3LYP method with the 6-311+G(d,p) basis set were employed to compute the fundamental vibrational frequencies. mdpi.com The simulated infrared spectrum showed good agreement with the experimental FT-IR spectrum. mdpi.com For example, the computed scaled frequencies for C–N–H in-plane deformation and C–N stretching were 1536.04 cm⁻¹ and 1280.41 cm⁻¹, respectively, which correlated well with the experimental values of 1557.52 cm⁻¹ and 1285.09 cm⁻¹. mdpi.com The characteristic asymmetric and symmetric C–F stretching vibrations of the CF₃ groups were also successfully assigned. mdpi.com Similar studies on other benzylamine (B48309) derivatives have also been conducted to determine the most accurate level of theory for predicting vibrational frequencies. scirp.orgscirp.org

Computational Studies on Self-Assembly and Intermolecular Interactions

The trifluoromethyl group can play a significant role in directing the self-assembly of molecules and influencing intermolecular interactions. Computational studies are beginning to explore these phenomena for derivatives of this compound.

Research on 3,5-bis(trifluoromethyl)benzylamine (B151408) derivatives of the amino acid tyrosine has shown that they can form self-assembled nanotubes. researchgate.net DFT calculations at the B3LYP level have been used to study the structural and electronic properties of both monomeric and dimeric forms of these compounds. researchgate.net These studies help to elucidate the non-covalent interactions, such as hydrogen bonding (e.g., N-H···O), that drive the formation of these supramolecular structures. researchgate.net Natural Bond Orbital (NBO) analysis is often employed in these studies to understand the stabilizing donor-acceptor interactions within the molecular system. researchgate.net Furthermore, computational methods have been used to investigate the host-guest interactions between these peptide nanotubes and other molecules, such as caffeine. researchgate.net

Hydrogen Bonding Interactions

The this compound molecule possesses both a hydrogen bond donor (the -NH2 group) and potential hydrogen bond acceptor sites (the nitrogen atom and the fluorine atoms of the trifluoromethyl group). Computational studies on its derivatives have elucidated the nature and significance of these interactions.

Detailed research on Schiff base derivatives of this compound has revealed the presence of specific hydrogen bonds. For instance, in (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, a distinct intramolecular O—H⋯N hydrogen bond is formed, creating a stable S(6) ring motif. iucr.orgnih.gov This type of interaction is critical in stabilizing the molecular conformation. nih.gov DFT calculations have been employed to optimize the geometry of such structures and analyze the electronic characteristics of these hydrogen bonds. iucr.orgnih.gov

Furthermore, investigations into more complex molecular assemblies containing the trifluoromethylbenzyl moiety highlight a variety of intermolecular hydrogen bonds that stabilize the crystal packing. These include non-classical interactions such as C–H···F, C–H···O, and N–H···F bonds. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, where red spots on the surface indicate atoms acting as hydrogen-bond acceptors. nih.gov The amine group is a primary hydrogen bond donor, while the electronegative fluorine atoms of the -CF3 group can act as weak hydrogen bond acceptors. iucr.orgnih.gov

| Interaction Type | Participating Groups | Context/Derivative | Reference |

|---|---|---|---|

| Intramolecular O—H⋯N | Phenolic -OH and Imine -N | Schiff base of this compound | iucr.orgnih.gov |

| Intermolecular C–H···F | Aromatic C-H and Trifluoromethyl -CF3 | Tetrahydropyridine derivative | nih.gov |

| Intermolecular N–H···F | Amine/Amide N-H and Trifluoromethyl -CF3 | Tetrahydropyridine derivative | nih.gov |

| Intermolecular C–H···O | Aromatic/Alkyl C-H and Carbonyl C=O | Tetrahydropyridine derivative | nih.gov |

π-π Stacking Interactions

The aromatic ring of this compound is capable of engaging in π-π stacking interactions, which are crucial for the stability of crystal structures and for binding to biological macromolecules. researchgate.netmdpi.com Computational studies on its derivatives have characterized these non-covalent bonds, often in combination with Hirshfeld surface analysis and DFT calculations. researchgate.net

In more complex systems, off-set π-π stacking is a common motif. acs.org Theoretical analysis of these interactions involves calculating the geometric parameters, such as the inter-centroid distance between aromatic rings and the ring off-set distance. acs.org For example, in one imine derivative, an off-set π-π stacking interaction was observed with an inter-centroid distance of 3.895 Å and a ring off-set of 1.610 Å. acs.org Hirshfeld surface analysis can visualize these interactions through characteristic red and blue triangular regions on the shape index map, while flat regions on the curvedness map also point to π-π stacking. acs.org

| Interaction Type | Geometric Parameter | Observed Value | Context/Derivative | Reference |

|---|---|---|---|---|

| C–H⋯π | Not specified | Consolidates crystal structure | Schiff base derivative | iucr.orgnih.gov |

| Off-set π–π stacking | Inter-centroid distance | 3.895 Å | Imine derivative (DC2H) | acs.org |

| Off-set π–π stacking | Ring off-set | 1.610 Å | Imine derivative (DC2H) | acs.org |

| Off-set π–π stacking | Inter-centroid distance | 4.44 Å | Imine derivative (MFIP) | nih.gov |

| Intermolecular C–H···π | Not specified | Stabilizes crystal packing | Tetrahydropyridine derivative | nih.gov |

Theoretical Studies in Support of Reaction Mechanisms and Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound and its derivatives. DFT methods are widely used to map potential energy surfaces, characterize transition states, and predict the selectivity of reactions. researchgate.net

One area of study is the use of benzylamines in multi-component reactions. For example, DFT has been used to study the mechanism and selectivity of the [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from a benzylamine and isatin) and a dipolarophile. researchgate.net Such studies explore the different possible reactive pathways (e.g., ortho/meta regioselectivity and endo/exo stereoselectivity). researchgate.net Calculations using functionals like B3LYP and ωB97XD can predict the most favorable pathway, often revealing that non-covalent interactions, such as hydrogen bonds in the transition state structure, are responsible for the experimentally observed selectivity. researchgate.net

Another application is in understanding reactivity through the analysis of molecular properties. DFT calculations are used to determine frontier molecular orbitals (HOMO-LUMO) and generate molecular electrostatic potential (MEP) maps. mdpi.comresearchgate.net The MEP map is particularly useful as it identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites of chemical reactivity. mdpi.comresearchgate.net For instance, in a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT was used to compute vibrational frequencies and global reactivity descriptors, providing a deeper understanding of the molecule's properties. mdpi.comresearchgate.net These computational insights are valuable for optimizing reaction conditions and for designing new synthetic pathways. mdpi.com

Applications in Advanced Organic Synthesis

Role as a Versatile Chemical Building Block

3-(Trifluoromethyl)benzylamine serves as a crucial building block in organic synthesis, primarily owing to the presence of the trifluoromethyl group and the reactive amine functionality. The trifluoromethyl group, a stable and lipophilic moiety, can significantly influence the biological activity and physical properties of a molecule, such as metabolic stability and binding affinity. The primary amine group provides a reactive site for a wide array of chemical transformations, including amidation, alkylation, and the formation of imines and Schiff bases.

A notable application of this compound as a building block is in the synthesis of 6-substituted purine (B94841) derivatives. Purines are fundamental heterocyclic compounds found in nucleic acids and a variety of biologically active molecules. The synthesis of novel purine derivatives is a significant area of research in medicinal chemistry, with a focus on developing new therapeutic agents. In this context, this compound can be reacted with a suitable purine precursor, such as a 6-chloropurine, to introduce the 3-(trifluoromethyl)benzyl group at the 6-position of the purine ring. This substitution can modulate the biological activity of the resulting purine derivative. For instance, certain 6-substituted purines have been investigated for their anti-cyclin-dependent kinase (CDK) activities, which are relevant in cancer research.

The versatility of this compound as a building block is further demonstrated by its use in the preparation of a variety of other organic structures. For example, its isomeric counterpart, 3,5-Bis(trifluoromethyl)benzylamine (B151408), has been utilized in the preparation of phenylglycine derivatives. This highlights the general utility of trifluoromethyl-substituted benzylamines in constructing molecules with potential applications in materials science and pharmaceuticals.

Table 1: Examples of 6-Substituted Purines Synthesized from this compound and Related Compounds

| Compound Name | Structure | Precursor |

| 6-(3-(Trifluoromethyl)benzylamino)purine | 6-Chloropurine | |

| 2-Amino-6-(3-(trifluoromethyl)benzylamino)purine | 2-Amino-6-chloropurine | |

| 6-(3-(Trifluoromethyl)benzylamino)-9-methylpurine | 6-Chloro-9-methylpurine |

Synthesis of Complex Organic Molecules

The unique properties conferred by the trifluoromethyl group make this compound a valuable starting material for the synthesis of more complex organic molecules. Its incorporation can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. While specific examples detailing a multi-step synthesis of a highly complex natural product directly from this compound are not extensively documented in publicly available literature, the principles of its use in constructing elaborate structures can be inferred from the synthesis of related compounds.

For instance, multi-component reactions, which are efficient methods for building molecular complexity, can utilize trifluoromethylated starting materials. A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed using trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a formylating agent. nih.gov This demonstrates how a trifluoromethyl-containing precursor can be a key component in a reaction that rapidly generates a complex heterocyclic scaffold.

Furthermore, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide showcases the use of a related benzylamine (B48309) in creating a complex molecule through a direct amidation reaction with a long-chain fatty acid. researchgate.net This solventless, catalyst-free method highlights an environmentally friendly approach to synthesizing complex amides. The resulting molecule combines a highly fluorinated aromatic moiety with a long aliphatic chain, leading to a compound with unique physicochemical properties.

The general strategy often involves utilizing the amine functionality of this compound to connect it to other molecular fragments, followed by further transformations to build up the final complex structure. The stability of the trifluoromethyl group ensures that it remains intact throughout these synthetic sequences.

Preparation of Pharmaceutical Intermediates

The introduction of a trifluoromethyl group into a drug candidate can significantly enhance its metabolic stability and lipophilicity, which are crucial pharmacokinetic properties. nbinno.com Consequently, this compound and its derivatives are important intermediates in the pharmaceutical industry. The presence of the trifluoromethyl group can block metabolic pathways, leading to a longer half-life of the drug in the body.

A closely related compound, 3-(trifluoromethyl)benzonitrile, is a vital fluorinated intermediate used in the synthesis of advanced molecules, including kinase inhibitors and central nervous system (CNS) drugs. nbinno.com The benzonitrile (B105546) can be reduced to the corresponding benzylamine, highlighting the role of the this compound scaffold in accessing these pharmaceutical targets.

While direct synthesis of specific commercial drugs starting from this compound is often proprietary information, the scientific literature contains numerous examples of its use in the synthesis of biologically active compounds. For example, as mentioned earlier, it is used to prepare 6-substituted purines, which are evaluated for their potential as anticancer agents due to their inhibition of cyclin-dependent kinases.

The utility of this compound as a pharmaceutical intermediate is rooted in the reliable and predictable transformations of its primary amine group, allowing for its incorporation into a wide range of molecular architectures destined for biological evaluation.

Application in Catalysis Research

While this compound itself is not typically used directly as an organocatalyst, its derivatives and structurally related compounds are subjects of interest in the field of organocatalysis. The development of chiral catalysts for asymmetric synthesis is a major focus of modern organic chemistry.

Research in this area has explored the synthesis of chiral α-(trifluoromethyl)benzylamine through methods that employ organocatalysts. For instance, the catalytic asymmetric synthesis of α-(trifluoromethyl)benzylamine has been achieved via a biomimetic transamination using a cinchonidine-derived base as the catalyst. This reaction involves the isomerization of an imine to a Schiff base, demonstrating the potential for organocatalytic control over the stereochemistry of molecules containing the trifluoromethyl-benzylamine core structure.

Furthermore, the development of novel chiral ligands and catalysts often involves the incorporation of fluorine-containing moieties to tune the electronic and steric properties of the catalyst. The 3-(trifluoromethyl)phenyl group can be incorporated into the structure of a ligand to influence the outcome of a catalytic reaction.

The synthesis of chiral amines is of great importance in the pharmaceutical and fine chemical industries. Heterogeneous catalytic reductive amination is an environmentally benign and efficient method for producing these valuable compounds. This approach has been applied to the synthesis of chiral trifluoromethylated benzylamines.

One strategy involves the diastereoselective hydrogenation of an imine formed from a trifluoromethyl ketone and a chiral amine, followed by hydrogenolysis to yield the desired chiral trifluoromethylated amine. For example, a study has shown the synthesis of chiral trifluoromethylated amines starting from trifluoromethyl acetophenones. The process involves the formation of an imine with a chiral α-methylbenzylamine, followed by a diastereoselective hydrogenation over a palladium on barium carbonate (Pd/BaCO₃) catalyst. The subsequent removal of the chiral auxiliary via hydrogenolysis yields the enantiomerically enriched trifluoromethylated amine.

The diastereomeric excess of the product can be influenced by the choice of catalyst and reaction conditions. This methodology provides a practical route to enantiomerically pure trifluoromethyl-substituted amines, which are valuable building blocks for the synthesis of biologically active compounds.

Table 2: Key Steps in Heterogeneous Catalytic Reductive Amination for Chiral Trifluoromethylated Amine Synthesis

| Step | Description | Catalyst/Reagent |

| Imine Formation | Reaction of a trifluoromethyl ketone with a chiral amine. | K-10 montmorillonite |

| Diastereoselective Hydrogenation | Reduction of the C=N double bond of the imine. | 5% Pd/BaCO₃ |

| Hydrogenolysis | Cleavage of the chiral auxiliary group. | H₂, Acidic conditions |

Research in Medicinal Chemistry and Biological Activity Structure Activity Relationship Focus

Utility as a Medicinal Chemistry Scaffold

The trifluoromethyl group is a key functional group in modern drug design. Its incorporation into a molecular scaffold, such as in 3-(trifluoromethyl)benzylamine, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound. The C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, thereby increasing the half-life of a drug candidate. Furthermore, the lipophilicity of the -CF3 group can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution. From a pharmacodynamic perspective, the high electronegativity of the fluorine atoms can lead to stronger interactions with target proteins, potentially increasing potency and selectivity. The strategic placement of the trifluoromethyl group at the meta-position of the benzylamine (B48309) ring provides a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Derivatization for Bioactive Compound Development

The primary amine group of this compound is a key handle for derivatization, enabling the synthesis of a diverse range of compounds with varied biological activities.

N-Aryl-3-trifluoromethyl Pyrido[1,2-a]benzimidazole Scaffold in Antimalarial Research

In the quest for new treatments for malaria, researchers have utilized this compound in the synthesis of N-aryl-3-trifluoromethyl pyrido[1,2-a]benzimidazoles. These compounds have demonstrated potent in vitro activities against various stages of the Plasmodium parasite, including the asexual blood, liver, and gametocyte stages. Notably, these compounds show no cross-resistance with chloroquine, a common antimalarial drug to which resistance has developed. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antimalarial potency of this scaffold. Key findings from these studies have led to the identification of lead compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, in vivo studies in mouse models of malaria have shown that optimized compounds can lead to a significant reduction in parasitemia and increased survival times. nih.gov

Table 1: In Vivo Efficacy of Selected N-Aryl-3-trifluoromethyl Pyrido[1,2-a]benzimidazoles in a Mouse Model of Malaria nih.gov

| Compound | Oral Dose (mg/kg) | Parasitemia Reduction (%) | Mean Survival Days |

|---|---|---|---|

| 10 | 4 x 50 | 98 | 12 |

| 49 | 4 x 50 | 99.93 | 14 |

Pharmacokinetic studies of promising leads have revealed characteristics such as slow absorption and low clearance, which are desirable for maintaining therapeutic drug concentrations. Furthermore, this class of compounds has shown a low propensity for inhibiting the human ether-a-go-go-related gene (hERG) potassium ion channel, suggesting a reduced risk of cardiotoxicity. nih.gov

Synthesis of Schiff Bases with Antiproliferative Activity in Cancer Cells

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of compounds with a broad range of biological activities, including anticancer properties. mdpi.com Researchers have synthesized a series of Schiff bases derived from 3-fluoro-5-(trifluoromethyl)benzylamine (B121493), a close structural analog of this compound, and evaluated their antiproliferative effects against various cancer cell lines. mdpi.com

These novel Schiff bases were tested against human breast cancer (MCF7), human glioblastoma (U373), and rat glioma (C6) cell lines. The results indicated that several of the synthesized compounds exhibited moderate to good activity across all cell lines. mdpi.com

Table 2: Antiproliferative Activity of Selected Schiff Bases Derived from 3-Fluoro-5-(trifluoromethyl)benzylamine mdpi.com

| Compound | R Group | Antiproliferative Activity |

|---|---|---|

| 3e | 4-Nitro | Good |

| 3i | 4-Dimethylamino | Good |

The structure-activity relationship studies revealed that the nature of the substituent on the aldehyde-derived portion of the Schiff base played a significant role in the observed antiproliferative activity. Specifically, compounds bearing a nitro group (3e) or a dimethylamino group (3i) at the para-position of the aromatic ring demonstrated the most promising activity. mdpi.com

Discovery of Trifluoromethyl Diazirine Inhibitors (e.g., SARS-CoV-2 Mpro inhibitors)

The versatility of the benzylamine scaffold is further demonstrated in the development of inhibitors for viral proteases. A novel inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication, was designed and synthesized bearing a trifluoromethyl diazirine moiety. semanticscholar.org The synthesis of this inhibitor, named MPD112, involved the coupling of Z-Phe-OH with 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzylamine hydrochloride. semanticscholar.org

MPD112 displayed potent in vitro inhibitory activity against SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) in the low micromolar range. semanticscholar.org

Table 3: In Vitro Activity of MPD112 against SARS-CoV-2 Mpro semanticscholar.org

| Parameter | Value |

|---|---|

| IC50 | 4.1 µM |

| Ki | 2.3 µM |

| CC50 (HCT-8 cells) | > 400 µM |

Importantly, the inhibitor showed high selectivity for Mpro over the papain-like protease (PLpro) of SARS-CoV-2 and exhibited a good safety profile in human cell lines. semanticscholar.org The trifluoromethyl diazirine group in this molecule acts as a photo-activatable cross-linking agent, which can be used in future studies to identify the specific binding site on the enzyme.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase Inhibition)

While the derivatization of this compound has led to potent inhibitors of various enzymes as detailed above, specific and comprehensive studies focusing on the acetylcholinesterase (AChE) inhibitory activity of its direct derivatives are not extensively reported in the currently reviewed literature. However, the broader class of benzylamine derivatives and Schiff bases has been investigated for cholinesterase inhibition. researchgate.net Given the favorable properties of the trifluoromethyl group in enhancing binding affinity and the known activity of related scaffolds, it is plausible that derivatives of this compound could be designed to target acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Further research in this area would be necessary to establish the structure-activity relationships and therapeutic potential of such compounds.

Interaction Studies in Biochemical Processes

The trifluoromethyl group in this compound and its derivatives plays a crucial role in their interactions within biochemical systems. This group is often used as a bioisostere for other chemical moieties like methyl, ethyl, isopropyl, or even nitro groups. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's binding affinity to biological targets. mdpi.com This is achieved by altering the electronic environment of the molecule, which can enhance electrostatic interactions or hydrogen bonding with receptors or enzyme active sites. mdpi.com For instance, the replacement of an aliphatic nitro group with a trifluoromethyl group in a series of CB1 cannabinoid receptor modulators resulted in compounds with greater potency and improved metabolic stability. nih.gov

Furthermore, the steric bulk of the trifluoromethyl group, which is considered to be intermediate between an ethyl and an isopropyl group, can improve binding selectivity. researchgate.net By occupying specific hydrophobic pockets within a protein's binding site, the -CF3 group can increase the ligand's affinity and selectivity for its intended target. mdpi.com Research on inhibitors of the AAA ATPase p97 enzyme demonstrated that while both steric and electronic features contribute to inhibitory activity, the trifluoromethyl group was a key component of the lead structure. nih.gov

| Derivative Class | Biochemical Target | Key Research Finding | Reference |

|---|---|---|---|

| CB1 Receptor Modulators | Cannabinoid CB1 Receptor | Replacement of an aliphatic nitro group with a CF3 group led to more potent and metabolically stable compounds. | nih.gov |

| Indole Inhibitors | AAA ATPase p97 | The trifluoromethyl-substituted lead structure showed high inhibitory activity, with its bioisosteric replacement by other groups yielding varied results, highlighting the CF3 group's specific contribution. | nih.gov |

| Purine (B94841) Derivatives | Cyclin-Dependent Kinases (CDKs) | This compound has been utilized in the synthesis of 6-substituted purines, which are investigated for their anti-CDK activities. |

Influence of Fluorination on Biological Properties (e.g., Lipophilicity and Cell Penetration)

The introduction of a trifluoromethyl group into a molecule like benzylamine has profound effects on its physicochemical properties, which in turn influences its biological behavior. Two of the most significant properties affected are lipophilicity and cell penetration. nih.gov

Lipophilicity: Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical factor for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to increase the lipophilicity of molecules. nih.gov The Hansch π value, which quantifies the contribution of a substituent to lipophilicity, is +0.88 for the -CF3 group, indicating its significant lipophilic nature. nih.gov This increased lipophilicity can enhance the molecule's ability to partition into lipid bilayers, a crucial step for crossing cell membranes. ugent.be However, the effect of trifluorination on lipophilicity can be complex and depends on the position of the -CF3 group relative to other functional groups in the molecule. nih.gov

| Property | Effect of Trifluoromethyl (-CF3) Group | Implication for Biological Activity | Reference |

|---|---|---|---|

| Lipophilicity (Hansch π value) | +0.88 | Increases partitioning into lipid membranes. | nih.gov |

| Membrane Permeability | Generally increased | Enhances cell penetration and access to intracellular targets. | nih.gov |

| Metabolic Stability | High (due to strong C-F bonds) | Reduces metabolic degradation, increasing bioavailability and half-life. | mdpi.com |

Advanced Materials Science Research

Development of New Materials with Specific Properties

The introduction of the 3-(trifluoromethyl)phenyl group from precursors like 3-(Trifluoromethyl)benzylamine into polymer backbones is a strategic approach to developing new materials with specific, enhanced properties. The fluorine content, in particular, is known to reduce the dielectric constant of polymers, a crucial characteristic for advanced electronic materials and applications in microelectronics. researchgate.net

For instance, research into fluorinated polyimides demonstrates the advantages conferred by the trifluoromethyl group. A novel "3F" fluorinated diamine monomer, structurally related to this compound, has been synthesized from trifluoroacetophenone. kpi.ua Polyimides derived from this monomer exhibit properties that are highly desirable for high-performance applications.

| Property | Value | Significance |

|---|---|---|